molecular formula C11H16Cl4N2 B12572751 1-(2,6-Dichlorobenzyl)piperazine diHCl

1-(2,6-Dichlorobenzyl)piperazine diHCl

Cat. No.: B12572751
M. Wt: 318.1 g/mol
InChI Key: UMMPOALTLOQVKN-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)piperazine diHCl is a piperazine-based chemical building block of significant interest in medicinal chemistry and drug discovery research. The piperazine moiety is a privileged structure in the design of biologically active compounds, frequently employed to optimize pharmacokinetic properties and as a scaffold to position key pharmacophoric elements for target interaction . As a synthon, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structure, featuring a benzyl group ortho-substituted with chlorine atoms, provides a distinct spatial and electronic profile that researchers can utilize to explore structure-activity relationships. The dihydrochloride (diHCl) salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. In investigative chemistry, this building block is instrumental in developing compounds for screening against a range of biological targets, contributing to the discovery of new therapeutic agents . Its application is strictly confined to non-clinical laboratory research.

Properties

Molecular Formula

C11H16Cl4N2

Molecular Weight

318.1 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C11H14Cl2N2.2ClH/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15;;/h1-3,14H,4-8H2;2*1H

InChI Key

UMMPOALTLOQVKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=C2Cl)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorobenzyl)piperazine dihydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with piperazine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(2,6-Dichlorobenzyl)piperazine dihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorobenzyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or partially dechlorinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide, ammonia, or alkyl halides. The reactions are typically carried out in polar solvents such as ethanol or water, under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are conducted in acidic or basic media, depending on the specific oxidizing agent.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed. The reactions are performed in inert solvents such as tetrahydrofuran or diethyl ether, under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products include substituted benzyl piperazines with various functional groups.

    Oxidation Reactions: The major products are N-oxides or other oxidized derivatives of the compound.

    Reduction Reactions: The major products are dechlorinated or partially dechlorinated derivatives of the compound.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.

    Medicine: Research on this compound includes its potential use as a pharmaceutical agent. Studies have explored its activity against various biological targets, including its potential as an antimicrobial or anticancer agent.

    Industry: The compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors, enzymes, or other proteins, leading to changes in their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituent Positions Salt Form Molecular Formula Molecular Weight (g/mol) Key Properties
1-(2,6-Dichlorobenzyl)piperazine 102292-50-2 2,6-diCl Free base C₁₁H₁₂Cl₂N₂ 259.13 High lipophilicity; limited water solubility
1-(2,6-Dichlorobenzyl)piperazine diHCl Not reported 2,6-diCl diHCl C₁₁H₁₄Cl₄N₂ 332.06* Enhanced water solubility due to salt formation
1-(2,4-Dichlorobenzyl)piperazine diHCl 6270-11-7 2,4-diCl diHCl C₁₁H₁₄Cl₄N₂ 332.06 Moderate solubility; steric hindrance reduced vs. 2,6-diCl
1-(3,4-Dichlorobenzyl)piperazine 55513-17-2 3,4-diCl Free base C₁₁H₁₂Cl₂N₂ 259.13 Lower steric bulk; potential for improved metabolic stability
1-(2-Chlorobenzyl)-4-methylpiperazine N/A 2-Cl Free base C₁₂H₁₇ClN₂ 230.73 Methyl group enhances basicity; reduced halogen interactions

*Calculated by adding 72.92 g/mol (2 × HCl) to the free base.

Pharmacological and Functional Differences

While direct pharmacological data for 1-(2,6-Dichlorobenzyl)piperazine diHCl are absent in the evidence, insights from structural analogs suggest:

  • 2,6-DiCl vs.
  • Methylated Derivatives : 4-Methylpiperazine analogs (e.g., compound 18 in ) show altered receptor binding profiles due to increased basicity .

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